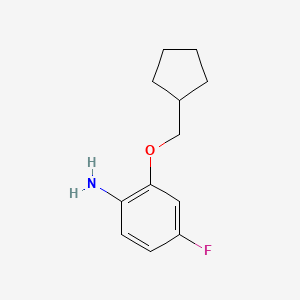
2-(Cyclopentylmethoxy)-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(Cyclopentylméthoxy)-4-fluoroaniline est un composé organique qui présente un groupe cyclopentylméthoxy et un groupe fluoroaniline. Ce composé est intéressant en raison de sa structure chimique unique, qui combine les propriétés des groupes cyclopentane, méthoxy et fluoroaniline.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-(Cyclopentylméthoxy)-4-fluoroaniline implique généralement les étapes suivantes :
Formation de cyclopentylméthanol : Le cyclopentylméthanol peut être synthétisé par réduction de la cyclopentanone à l’aide d’un agent réducteur tel que le borohydrure de sodium.
Méthoxylation : Le cyclopentylméthanol est ensuite mis à réagir avec le méthanol en présence d’un catalyseur acide pour former le cyclopentylméthoxy.
Nitration et réduction : Le cycle aromatique de l’aniline est nitré à l’aide d’un mélange d’acide sulfurique concentré et d’acide nitrique pour former la nitroaniline. Le groupe nitro est ensuite réduit en groupe amino à l’aide d’un agent réducteur tel que le fer et l’acide chlorhydrique.
Fluorination : Le groupe amino est ensuite fluoré sélectivement à l’aide d’un agent fluorant tel que le Selectfluor.
Méthodes de production industrielle
La production industrielle de la 2-(Cyclopentylméthoxy)-4-fluoroaniline peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, et pourrait impliquer des réacteurs à écoulement continu et des systèmes automatisés afin de garantir une production constante.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(Cyclopentylméthoxy)-4-fluoroaniline peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe fluoroaniline en d’autres groupes fonctionnels.
Substitution : Le groupe fluoro peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits
Oxydation : Quinones ou autres dérivés oxydés.
Réduction : Amines ou autres dérivés réduits.
Substitution : Composés avec différents substituants remplaçant le groupe fluoro.
4. Applications de la recherche scientifique
La 2-(Cyclopentylméthoxy)-4-fluoroaniline a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l’étude des interactions enzymatiques et des voies métaboliques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés uniques.
Applications De Recherche Scientifique
2-(Cyclopentylmethoxy)-4-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de la 2-(Cyclopentylméthoxy)-4-fluoroaniline implique son interaction avec des cibles moléculaires spécifiques. Le groupe fluoroaniline peut interagir avec des enzymes ou des récepteurs, inhibant ou activant potentiellement leur fonction. Le groupe cyclopentylméthoxy peut améliorer l’affinité de liaison et la spécificité du composé. Les voies et les cibles exactes dépendraient de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Cyclopentylméthoxy)-4-chloroaniline : Structure similaire, mais avec un groupe chloro au lieu d’un groupe fluoro.
2-(Cyclopentylméthoxy)-4-bromoaniline : Structure similaire, mais avec un groupe bromo au lieu d’un groupe fluoro.
2-(Cyclopentylméthoxy)-4-iodoaniline : Structure similaire, mais avec un groupe iodo au lieu d’un groupe fluoro.
Unicité
La 2-(Cyclopentylméthoxy)-4-fluoroaniline est unique en raison de la présence du groupe fluoro, qui peut modifier de manière significative sa réactivité chimique et son activité biologique par rapport à ses analogues chloro, bromo et iodo. Le groupe fluoro peut améliorer la stabilité du composé et son affinité de liaison dans les systèmes biologiques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C12H16FNO |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
2-(cyclopentylmethoxy)-4-fluoroaniline |
InChI |
InChI=1S/C12H16FNO/c13-10-5-6-11(14)12(7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2 |
Clé InChI |
UBGNLNNGEZICFW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COC2=C(C=CC(=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




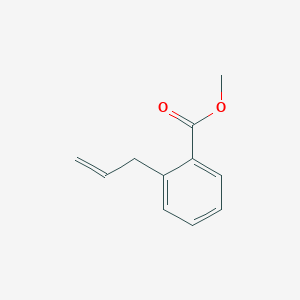
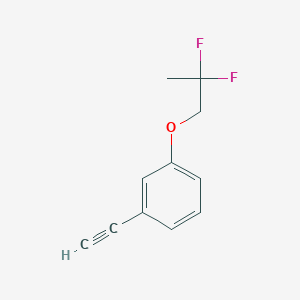

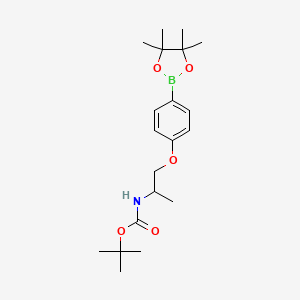
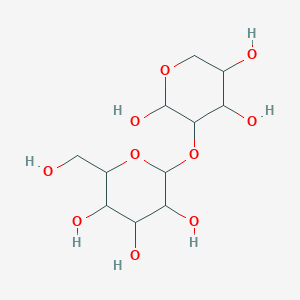
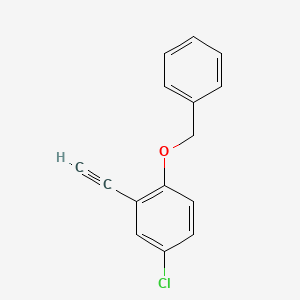


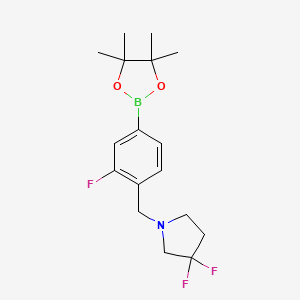

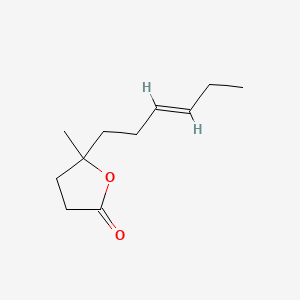
![(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione](/img/structure/B12076868.png)
